2,6-Dichloro-8-methylquinoline-3-methanol
Description
Significance of the Quinoline (B57606) Core in Contemporary Chemical and Biological Sciences
The quinoline scaffold, a fused heterocyclic system of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. nih.govtandfonline.comnih.govfrontiersin.org Its versatile structure allows for functionalization at numerous positions, leading to a wide array of derivatives with diverse pharmacological activities. frontiersin.org This has established quinoline as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. nih.govtandfonline.comnih.gov
Quinoline derivatives are integral components of numerous approved drugs and compounds under clinical investigation. tandfonline.com The therapeutic applications of quinoline-based compounds are extensive, encompassing treatments for cancer, inflammatory conditions, bacterial infections, and viral diseases. nih.govbenthamdirect.com For instance, the quinoline core is central to the efficacy of well-known antimalarial drugs like chloroquine and mefloquine. biointerfaceresearch.com The ability of the quinoline ring system to interact with various biological targets, including enzymes and nucleic acids, underpins its broad spectrum of activity. nih.govbenthamdirect.com The ongoing exploration of quinoline derivatives continues to yield novel therapeutic agents, highlighting its enduring importance in drug discovery. nih.gov
Rationale for Targeted Investigation of Substituted Quinoline Methanol (B129727) Derivatives
The investigation of substituted quinoline derivatives is driven by the principle that specific functional groups at defined positions on the quinoline core can significantly modulate the compound's biological and physicochemical properties. frontiersin.org The introduction of substituents allows for the fine-tuning of a molecule's activity, selectivity, and pharmacokinetic profile.
Quinoline methanols, in particular, represent a class of derivatives with demonstrated biological potential. For example, certain quinoline methanols have shown significant antimalarial activity. nih.govscience.gov The hydroxyl group of the methanol substituent can participate in hydrogen bonding, a critical interaction for binding to biological targets. The strategic placement of various substituents on the quinoline ring, such as the chloro and methyl groups in 2,6-Dichloro-8-methylquinoline-3-methanol, is a key strategy in medicinal chemistry to explore new structure-activity relationships (SAR) and develop compounds with enhanced or novel therapeutic properties. science.gov
Overview of Advanced Methodological Approaches in Chemical Compound Research
The synthesis and characterization of novel chemical entities like this compound rely on a suite of advanced methodological approaches. In synthetic chemistry, classic reactions are continually being refined, and new, more efficient methods are being developed. One such powerful technique for the synthesis of substituted quinolines is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.netnih.govniscpr.res.inchemijournal.com This reaction allows for the formylation and cyclization of anilides to produce 2-chloro-3-formylquinolines, which are versatile intermediates for further chemical transformations. niscpr.res.inchemijournal.com The use of multicomponent reactions (MCRs) has also gained prominence for the efficient, one-pot synthesis of complex quinoline derivatives. rsc.org
Once a compound is synthesized, its structure and purity must be unequivocally confirmed. Modern analytical chemistry provides a powerful arsenal of characterization techniques. researchgate.netwisdomlib.org Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is indispensable for elucidating the detailed molecular structure. numberanalytics.comnumberanalytics.com Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. numberanalytics.comnumberanalytics.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. westernresearch.org For crystalline solids, X-ray diffraction can determine the precise three-dimensional arrangement of atoms. researchgate.net Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound. numberanalytics.comwesternresearch.org
Research Findings for this compound
While specific research literature on this compound is not extensively available, its chemical properties can be detailed, and a viable synthetic route can be proposed based on established chemical principles and the synthesis of its precursors.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| IUPAC Name | (2,6-dichloro-8-methylquinolin-3-yl)methanol |
Data sourced from PubChem CID 24276146
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-step process starting from the corresponding acetanilide.
Step 1: Synthesis of the Precursor Aldehyde
The first step involves the synthesis of the key intermediate, 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde . This is typically achieved through the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.com In this reaction, a substituted acetanilide, specifically N-(4-chloro-2-methylphenyl)acetamide, would be treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This process results in the cyclization and formylation of the acetanilide to yield the desired 2-chloro-3-formylquinoline derivative. niscpr.res.in
Properties of the Aldehyde Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde | 938138-94-4 | C₁₁H₇Cl₂NO | 240.09 g/mol |
Data sourced from Sigma-Aldrich
Step 2: Reduction to this compound
The final step is the reduction of the aldehyde group of 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde to the primary alcohol of the target compound. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A common and effective method for this type of reduction is the use of sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol. researchgate.net This reagent selectively reduces aldehydes and ketones to alcohols.
The progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the final product, this compound, would be isolated and purified using standard laboratory procedures such as extraction and crystallization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-8-methylquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-4,15H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPODDZJJQNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640650 | |
| Record name | (2,6-Dichloro-8-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-79-0 | |
| Record name | (2,6-Dichloro-8-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,6 Dichloro 8 Methylquinoline 3 Methanol
Retrosynthetic Analysis and Key Precursors for 2,6-Dichloro-8-methylquinoline-3-methanol
Retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials, points to a logical and well-established pathway for synthesizing this compound.
The primary disconnection occurs at the C3 position, identifying the hydroxymethyl group (-CH₂OH) as a derivative of a more stable and synthetically accessible functional group, the aldehyde (-CHO). This leads to the immediate precursor, 2,6-dichloro-8-methylquinoline-3-carbaldehyde . This aldehyde is a pivotal intermediate in the synthetic sequence.
Further disconnection of the quinoline (B57606) ring itself suggests a cyclization reaction. The Vilsmeier-Haack reaction is a powerful method for constructing 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com This approach builds the quinoline core and installs the necessary chloro and formyl groups in a single, regioselective step. This retrosynthetic step breaks the quinoline ring into a simpler, acyclic precursor: a substituted N-arylacetamide .
To achieve the specific substitution pattern of the target molecule (2,6-dichloro-8-methyl), the required precursor is N-(4-chloro-2-methylphenyl)acetamide . This precursor contains the methyl group and one of the chloro substituents in the correct positions relative to the amine, which will ultimately form the quinoline's nitrogen atom. The second chloro group and the formyl group are introduced during the Vilsmeier-Haack cyclization.
Therefore, the key precursors for the synthesis are:
N-(4-chloro-2-methylphenyl)acetamide : The foundational building block containing the benzene ring portion of the quinoline.
Vilsmeier Reagent (POCl₃/DMF) : The cyclizing and formylating agent.
A suitable reducing agent : For the final conversion of the aldehyde to the alcohol.
Table 1: Retrosynthetic Breakdown and Precursors
| Target Molecule | Immediate Precursor | Key Building Blocks |
|---|
Development of Novel and Efficient Synthetic Pathways
The synthesis of this compound is primarily achieved through a multi-step sequence that leverages the Vilsmeier-Haack reaction.
Multi-Step Synthetic Sequences and Reaction Optimization
The synthesis is a two-stage procedure. chemijournal.com The first step is the preparation of the substituted acetanilide, followed by the Vilsmeier-Haack cyclization to form the quinoline aldehyde intermediate. chemijournal.com
Preparation of N-(4-chloro-2-methylphenyl)acetamide : This is typically prepared via the acylation of 4-chloro-2-methylaniline. The reaction involves treating the aniline with acetic anhydride, often in the presence of glacial acetic acid. chemijournal.com The mixture is refluxed for about an hour to ensure complete conversion. chemijournal.comchemijournal.com The product can then be isolated by pouring the reaction mixture into ice-cold water, which precipitates the solid acetanilide. chemijournal.com
Synthesis of 2,6-Dichloro-8-methylquinoline-3-carbaldehyde : This key intermediate is synthesized via the Vilsmeier-Haack reaction. chemijournal.comchemijournal.com The Vilsmeier reagent is first prepared by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF). chemijournal.comchemijournal.com The N-(4-chloro-2-methylphenyl)acetamide is then added to this reagent. The reaction mixture is heated under reflux for several hours (typically 6-8 hours) at a controlled temperature of 80-90°C. chemijournal.comchemijournal.com This process results in the cyclization of the acetanilide and the concurrent installation of a chlorine atom at the C2 position and a formyl group at the C3 position. The product is isolated by pouring the cooled reaction mixture into crushed ice, followed by filtration. chemijournal.com This method is reported to be highly efficient, with yields ranging from 60-80%. chemijournal.comchemijournal.com
Exploration of Vilsmeier-Haack and Related Formylation Reactions in Quinoline Synthesis
The Vilsmeier-Haack reaction is a cornerstone of quinoline synthesis, valued for its ability to formylate and cyclize substrates in one pot. niscpr.res.in It is a versatile tool capable of various synthetic transformations, including formylation and ring annulation. niscpr.res.in The reaction proceeds by treating an electron-rich aromatic compound, in this case, an N-arylacetamide, with the Vilsmeier reagent (a chloromethyleniminium salt formed from DMF and POCl₃). chemijournal.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring of the acetanilide, followed by cyclization and subsequent hydrolysis of the intermediate iminium species to yield the final 2-chloro-3-formylquinoline. The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, facilitates the cyclization and leads to good yields. niscpr.res.inchemijournal.com This method provides a direct and convenient route to highly functionalized quinolines that can serve as versatile precursors for further chemical modification. chemijournal.com
Table 2: Vilsmeier-Haack Reaction for Quinoline Synthesis
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-methyl acetanilide | POCl₃, DMF | 80-90°C, 6-8 hours | 2-Chloro-8-methyl-3-formyl quinoline | 60-80% | chemijournal.com, chemijournal.com |
Reduction Methodologies for Quinoline Aldehyde Intermediates
The final step in the synthesis of this compound is the reduction of the formyl group of the 2,6-dichloro-8-methylquinoline-3-carbaldehyde intermediate.
One documented approach for related 2-chloro-3-formylquinolines is the Cannizzaro reaction . ias.ac.in When treated with a strong base, such as in a methanolic solution, 2-chloro-3-formylquinolines can undergo a disproportionation reaction. This redox process simultaneously yields the corresponding alcohol (quinolin-3-yl-methanol) and the carboxylic acid. ias.ac.in While effective, this reaction inherently limits the maximum theoretical yield of the desired alcohol to 50%.
A more direct and higher-yielding method would involve the use of standard selective reducing agents. Aldehydes are readily reduced to primary alcohols using mild hydride reagents. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its selectivity for aldehydes and ketones, leaving other functional groups like the chloro-substituents on the quinoline ring intact. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature.
Another potential method is catalytic hydrogenation . However, this approach carries the risk of reducing the quinoline ring itself to a tetrahydroquinoline, especially under harsh conditions. wikipedia.orgresearchgate.net Therefore, chemoselective hydride reduction is generally the preferred methodology for this specific transformation.
Palladium-Catalyzed C-H Functionalization Approaches
While the established synthesis of this compound relies on the Vilsmeier-Haack reaction, modern synthetic chemistry offers alternative strategies for functionalizing the quinoline core. Palladium-catalyzed C-H activation has emerged as a powerful tool for forming carbon-carbon bonds directly on the quinoline scaffold. nih.gov
These reactions typically utilize a palladium catalyst, such as palladium(II) acetate, to selectively activate a C-H bond on the quinoline ring, often directed by the nitrogen atom. acs.org C-H arylation, for instance, can functionalize the C2 or C8 positions of quinoline N-oxides. acs.org While most methods favor C2 functionalization, specific ligand and condition choices can achieve high selectivity for the C8 position. acs.org
However, the direct application of these methods to forge the specific structure of this compound is not straightforward. The substitution pattern is largely dictated by the precursor used in a cyclization reaction. C-H functionalization could, in principle, be used to introduce the chloro or methyl groups onto a pre-formed quinoline ring, but this would likely involve multiple steps and face challenges with regioselectivity. Currently, these palladium-catalyzed methods are more suited for creating diverse libraries of quinoline derivatives rather than as a primary route to this specific, highly substituted target. rsc.orgresearchgate.net
Sustainable and Green Chemistry Considerations in Synthetic Design
Several aspects of the synthesis can be viewed through the lens of green chemistry. The Vilsmeier-Haack reaction, while using stoichiometric reagents like POCl₃, is considered an efficient process because it constructs the complex quinoline ring and installs two functional groups in a single step, which aligns with the principle of maximizing atom economy. chemijournal.comchemijournal.com
To further enhance the green credentials of quinoline synthesis, researchers have explored alternative energy sources. Microwave irradiation has been successfully employed to accelerate reactions and improve yields. niscpr.res.in For instance, the synthesis of quinoline precursors via Claisen condensation and subsequent Vilsmeier-Haack reactions can be significantly enhanced under microwave conditions, leading to shorter reaction times and higher efficiency, which are key tenets of green chemistry. niscpr.res.in
Another consideration is the choice of solvents and reagents. While DMF is a common solvent for the Vilsmeier-Haack reaction, its toxicity profile is a concern. Future research could focus on identifying more benign solvent systems. Similarly, replacing stoichiometric reagents like POCl₃ with catalytic systems would represent a significant advance in sustainability, though this remains a challenge for this particular transformation. The final reduction step using sodium borohydride is generally considered a green choice due to its high selectivity, mild reaction conditions, and the relatively benign nature of the borate byproducts.
Advanced Purification and Isolation Techniques for Chemical Intermediates and the Target Compound
For quinoline derivatives, a combination of chromatography, crystallization, and extraction techniques is commonly employed to achieve the desired level of purity. The choice of method is often dictated by the scale of the synthesis and the nature of the impurities to be removed.
Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differences in solubility between the desired compound and impurities in a selected solvent or solvent system. The crude material is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
The selection of an appropriate recrystallization solvent is crucial for the success of this technique. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For quinoline derivatives, a range of solvents and solvent mixtures have been proven effective. For instance, chloroquinoline derivatives have been successfully recrystallized from alcohol-based systems like ethanol or methanol, often in combination with other solvents such as acetone or diethyl ether. google.com The use of ethyl acetate has also been reported for the recrystallization of related 2-chloro-3-formyl-8-methyl quinoline derivatives. chemijournal.com
Table 1: Illustrative Recrystallization Solvents for Quinolines and Related Intermediates
| Compound Class | Solvent(s) | Observations |
| Chloroquinoline Derivatives | Methanol-Acetone | Effective for precipitating dihydrochloride salts. google.com |
| 2-Chloro-3-formyl-8-methyl Quinoline | Ethyl Acetate | Used for purification of the crude product. chemijournal.com |
| Quinoline-based Hydrazones | Ethanol | Pale-brown block-like crystals obtained by slow evaporation. nih.gov |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Ethanol | Colourless blocks obtained by slow evaporation at room temperature. researchgate.net |
| 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline | Anhydrous Diethyl Ether | Used for recrystallization after initial workup. google.com |
Column Chromatography is another indispensable technique for the purification of organic compounds, particularly when dealing with complex mixtures or when the components have similar solubilities. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel or alumina, as a mobile phase (solvent or solvent mixture) is passed through the column.
In the context of quinoline synthesis, column chromatography is frequently used to isolate intermediates and the final product from reaction mixtures. farmaceut.orgnih.gov The choice of the stationary phase and the eluent system is critical for achieving good separation. For many functionalized quinolines, silica gel is the preferred stationary phase due to its versatility and wide range of applicability. researchgate.netnih.gov The eluent, a single solvent or a mixture of solvents, is selected based on the polarity of the compounds to be separated. A less polar eluent will cause less polar compounds to move down the column faster, while more polar compounds will be retained more strongly by the stationary phase. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column. For example, the purification of ethyl 2-chloro-6-methylquinoline-3-carboxylate was achieved using a small column of silica gel with dichloromethane (CH2Cl2) as the eluent. researchgate.net
Table 2: Exemplary Column Chromatography Conditions for Quinolines
| Compound Type | Stationary Phase | Eluent System | Purpose |
| Functionalized Tetrahydroquinolines | Silica Gel | Not specified | Isolation of the final product. nih.gov |
| 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines | Silica Gel | Not specified | Purification to yield the desired product. farmaceut.org |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Silica Gel and Celite | Dichloromethane (CH2Cl2) | Removal of impurities after the reaction. researchgate.net |
| Functionalized Quinoline-Fused Dihydro/Spiro-quinazolinones | Silica Gel (100-200 Mesh) | Not specified | Purification of crude compounds. nih.gov |
Liquid-Liquid Extraction is a fundamental workup procedure used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. This technique is often employed after a reaction to remove inorganic salts and other water-soluble impurities. For instance, after the synthesis of a chloroquinoline derivative, the reaction mixture can be made alkaline and then extracted with an organic solvent like chloroform or ether to isolate the free base. google.com The organic layer containing the desired product is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
The purification of the precursor, 2,6-dichloro-8-methylquinoline-3-carbaldehyde, is also a critical step. Recrystallization from solvents like ethyl acetate has been shown to be effective for similar 2-chloroquinoline-3-carbaldehyde derivatives. researchgate.net The purity of this intermediate directly influences the subsequent reduction step to form the target methanol derivative.
Rigorous Spectroscopic and Structural Elucidation of 2,6 Dichloro 8 Methylquinoline 3 Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of 2,6-Dichloro-8-methylquinoline-3-methanol.
1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Spectral Analysis
The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will feature signals for the protons on the quinoline (B57606) core, while the aliphatic region will show signals for the methyl and hydroxymethyl groups. The ¹³C NMR spectrum will complement this by showing a signal for each unique carbon atom, including the quaternary carbons which are not visible in the ¹H spectrum.
Two-dimensional NMR experiments are critical for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, it would primarily establish the relationship between the protons on the benzene ring portion of the quinoline system.
HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it maps long-range (2-3 bond) correlations between protons and carbons. These correlations connect the molecular fragments, confirming the placement of substituents like the chlorine atoms, the methyl group, and the methanol (B129727) moiety on the quinoline framework.
Chemical Shift Analysis and Proton/Carbon Connectivity Mapping
Based on established substituent effects and data from related quinoline structures, a predicted set of chemical shifts for this compound in a standard solvent like CDCl₃ can be proposed. epfl.chchemicalbook.comepa.gov The electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom, along with the influence of the methyl and methanol groups, determine the specific chemical shifts.
The aromatic region of the ¹H NMR spectrum is predicted to show three signals: a singlet for H-4 and two doublets for H-5 and H-7. The aliphatic region would contain a singlet for the C8-methyl protons and a singlet for the C3-methylene (CH₂) protons. The hydroxyl (-OH) proton typically appears as a broad singlet whose position can vary.
The following tables present the predicted NMR data.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~8.2 | s (singlet) |
| H-5 | ~7.8 | d (doublet) |
| H-7 | ~7.5 | d (doublet) |
| -CH₂OH | ~4.9 | s (singlet) |
| C8-CH₃ | ~2.7 | s (singlet) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 |
| C3 | ~135 |
| C4 | ~138 |
| C4a | ~147 |
| C5 | ~126 |
| C6 | ~132 |
| C7 | ~128 |
| C8 | ~137 |
| C8a | ~130 |
| -CH₂OH | ~60 |
HMBC correlations would be instrumental in confirming this assignment. For instance, the H-4 proton would show correlations to C2, C3, and C4a. The methylene protons of the methanol group would correlate to C2, C3, and C4, while the methyl protons would show correlations to C7, C8, and C8a, firmly establishing the structure.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which helps validate the molecular formula, and the fragmentation pattern, which offers structural clues.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₁₁H₉Cl₂NO. nih.gov A key feature in the mass spectrum will be the isotopic pattern caused by the two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, will result in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with an approximate intensity ratio of 9:6:1.
Table 3: Predicted HRMS Data for C₁₁H₉Cl₂NO
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₁H₉³⁵Cl₂NO | 243.0061 |
| [M+2]⁺ | C₁₁H₉³⁵Cl³⁷ClNO | 245.0032 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a purified sample of this compound, the gas chromatogram is expected to show a single dominant peak, confirming its purity. The mass spectrometer then provides a fragmentation pattern for that peak. Under electron ionization (EI), the molecule will break apart in a reproducible manner.
Expected fragmentation pathways would include the loss of the substituents from the quinoline core.
Table 4: Predicted Key Mass Fragmentation Peaks for this compound
| m/z | Possible Fragment |
|---|---|
| 243/245/247 | [M]⁺, Molecular ion |
| 228/230/232 | [M - CH₃]⁺ |
| 212/214/216 | [M - CH₂OH]⁺ |
| 208/210 | [M - Cl]⁺ |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the hydroxyl group, the aromatic quinoline system, and the carbon-chlorine bonds. arabjchem.org
Table 5: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1600-1450 | C=C and C=N stretch | Quinoline ring |
| 1150-1050 (strong) | C-O stretch | Primary Alcohol |
The presence of a strong, broad band in the 3500-3300 cm⁻¹ region is definitive for the O-H group, while the combination of aromatic and aliphatic C-H stretches, quinoline ring vibrations, and C-Cl stretches provides comprehensive evidence for the proposed structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde |
| 8-hydroxy-2-methyl quinoline |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline |
| 2-Chloro-8-methylquinoline-3-carbaldehyde |
| 8-methylquinoline |
| 6-methylquinoline |
| 2,6-dichloro-8-methylquinoline-3-carbonitrile |
| (2-Chloroquinolin-3-yl)methanol |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the crystal packing and intermolecular forces for this compound is contingent upon the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. Such an analysis would reveal the three-dimensional arrangement of molecules in the crystal lattice and identify key non-covalent interactions, such as hydrogen bonds involving the hydroxyl group, and potentially halogen bonds, π-π stacking, or C-H···π interactions, which dictate the supramolecular assembly. Without experimental data, a definitive description of these features is not possible.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
The precise measurement of bond lengths, bond angles, and torsional angles for this compound is exclusively achievable through single-crystal X-ray diffraction. This data would provide invaluable insight into the molecular geometry, confirming the hybridization of atomic orbitals and revealing any steric strain or conformational preferences within the molecule. Interactive data tables detailing these parameters cannot be generated in the absence of the foundational crystallographic information file (CIF).
Theoretical and Computational Chemistry Investigations of 2,6 Dichloro 8 Methylquinoline 3 Methanol
Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the electronic level. DFT is a widely used method that balances computational cost and accuracy, making it ideal for studying relatively complex molecules like quinoline (B57606) derivatives. nih.govresearchgate.net These calculations help in understanding the geometry, electronic distribution, and spectroscopic properties of a molecule.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govwuxibiology.com
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For quinoline derivatives, substitutions on the ring system significantly influence the FMO energies. The introduction of electron-withdrawing groups like chlorine atoms tends to lower both HOMO and LUMO energy levels, while electron-donating groups like methyl substituents can raise them. arabjchem.org
In studies of the analogous compound 5,7-dichloro-8-hydroxy-2-methyl quinoline, DFT calculations have been used to determine these electronic parameters. arabjchem.org The presence of two chlorine atoms is expected to make 2,6-dichloro-8-methylquinoline-3-methanol a relatively stable molecule, though the precise gap will be influenced by the combined electronic effects of the chloro, methyl, and methanol (B129727) substituents. The HOMO is typically delocalized across the quinoline ring system, while the LUMO is also distributed over the aromatic structure, indicating that electronic transitions are of a π-π* character. researchgate.netresearchgate.net
| Parameter | Calculated Value (eV) for a Dichloro-Methyl-Quinoline Analog arabjchem.org | Interpretation |
|---|---|---|
| EHOMO | -7.346 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -5.032 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 2.314 | Indicates the molecule's excitability and chemical stability. |
DFT calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
Vibrational Frequencies (FT-IR, Raman): Theoretical vibrational analysis calculates the normal modes of vibration for a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. q-chem.com By calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov For this compound, key predicted vibrational modes would include the O-H stretch of the methanol group, C-Cl stretching vibrations, C-H stretches of the methyl group and aromatic ring, and various quinoline ring breathing and deformation modes. nih.govresearchgate.net
| Vibrational Mode | Typical Predicted Wavenumber Range (cm-1) for Chloro-Quinolines nih.goveurjchem.com | Assignment |
|---|---|---|
| O-H Stretch | ~3400-3600 | Stretching of the hydroxyl group in the methanol substituent. |
| Aromatic C-H Stretch | ~3050-3150 | Stretching of C-H bonds on the quinoline ring. |
| Aliphatic C-H Stretch | ~2900-3000 | Stretching of C-H bonds in the methyl and methanol groups. |
| C=N / C=C Stretch | ~1500-1650 | Stretching vibrations within the quinoline aromatic rings. |
| O-H Bend | ~1350-1450 | Bending motion of the hydroxyl group. |
| C-O Stretch | ~1000-1100 | Stretching of the carbon-oxygen bond in the methanol group. |
| C-Cl Stretch | ~600-800 | Stretching vibrations of the carbon-chlorine bonds. |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.networktribe.com These calculations provide theoretical δ values that typically show excellent correlation with experimental spectra, aiding in the assignment of complex signals. worktribe.combakhtiniada.ru For this compound, calculations would predict the chemical shifts for the aromatic protons, the singlet for the C8-methyl protons, and the signals for the CH₂ and OH protons of the C3-methanol group. nih.govacs.org
Global chemical reactivity descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.netnih.gov These descriptors, based on conceptual DFT, help predict how a molecule will behave in a chemical reaction.
Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.
Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. arabjchem.org
Chemical Potential (μ) : The escaping tendency of electrons, calculated as μ = -(I + A) / 2 = -χ.
Electrophilicity Index (ω) : A measure of the ability to accept electrons, calculated as ω = μ² / (2η). arabjchem.org
These parameters, calculated for related dichloro-quinoline derivatives, suggest that such compounds are moderately hard with a significant electrophilic character. arabjchem.orgresearchgate.net
| Descriptor | Formula | Calculated Value for a Dichloro-Methyl-Quinoline Analog arabjchem.org | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.346 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 5.032 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 1.157 eV | Measures resistance to deformation of electron cloud. |
| Electronegativity (χ) | (I + A) / 2 | 6.189 eV | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 16.55 eV | Measures the propensity to act as an electrophile. |
Molecular Modeling and Docking Simulations
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. uobaghdad.edu.iq This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
For a quinoline derivative, potential biological targets are numerous, including bacterial enzymes and protein kinases involved in cancer pathways. acs.orgresearchgate.net A molecular docking simulation for this compound would involve placing the molecule into the active site of a selected protein target, for example, the ATP-binding site of a kinase like Epidermal Growth Factor Receptor (EGFR). researchgate.net
The simulation algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field that estimates binding affinity. The resulting top-ranked poses reveal the most likely binding mode. Analysis of this mode identifies key intermolecular interactions:
Hydrogen Bonds: The methanol group (-CH₂OH) is a prime candidate for forming hydrogen bonds with amino acid residues that can act as H-bond donors or acceptors (e.g., Asp, Glu, Ser, Thr).
Hydrophobic Interactions: The methyl group and the aromatic quinoline ring can form favorable hydrophobic interactions with nonpolar residues like Val, Leu, Ile, and Phe.
π-π Stacking: The planar quinoline ring can engage in π-π stacking or T-shaped π-stacking with aromatic residues such as Phe, Tyr, and Trp.
Halogen Bonds: The chlorine atoms can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
These combined interactions determine the specificity and strength of the ligand's binding to its target. acs.orgnih.gov
| Functional Group on Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Methanol (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Asn, Gln, Thr |
| Quinoline Ring Nitrogen | Hydrogen Bond (Acceptor) | Lys, Arg, Ser, Thr |
| Quinoline Ring System | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, His / Val, Leu, Ile |
| Methyl Group (-CH₃) | Hydrophobic | Ala, Val, Leu, Ile, Pro |
| Chlorine Atoms (-Cl) | Hydrophobic / Halogen Bond | Leu, Ile / Backbone Carbonyl Oxygen |
Molecular recognition is the process by which molecules selectively bind through non-covalent interactions. The stability of the resulting protein-ligand complex is quantified by its binding free energy (ΔG). bioinfopublication.org A more negative ΔG value corresponds to a higher binding affinity. uobaghdad.edu.iq
Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate this binding free energy from molecular dynamics simulation trajectories. diva-portal.orgresearchgate.net The total binding free energy is dissected into several components:
ΔEMM (Molecular Mechanics Energy): This includes the internal energy of the ligand, plus the van der Waals (hydrophobic) and electrostatic interaction energies between the protein and the ligand in the gas phase.
ΔGsolv (Solvation Free Energy): This term represents the energy change associated with transferring the components from a solvent (usually water) to the binding site. It has two parts: a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a nonpolar component (often estimated from the solvent-accessible surface area).
-TΔS (Conformational Entropy): This term accounts for the change in conformational freedom of the ligand and protein upon binding. It is often the most challenging component to calculate accurately and is sometimes omitted for relative comparisons. bioinfopublication.org
Analysis of these energetic components reveals the driving forces for binding. For many drug-like molecules, favorable van der Waals and electrostatic interactions in the binding pocket must overcome the often-unfavorable energy cost of desolvating the ligand and the binding site (polar desolvation penalty). researchgate.net
| Energy Component | Contribution to Binding | Physical Meaning |
|---|---|---|
| Van der Waals Energy | Favorable (Negative) | Shape complementarity and hydrophobic interactions. researchgate.net |
| Electrostatic Energy | Favorable (Negative) | Favorable charge-charge, dipole, and hydrogen bond interactions. researchgate.net |
| Polar Solvation Energy | Unfavorable (Positive) | Energy cost of removing water from polar groups before binding. |
| Nonpolar Solvation Energy | Favorable (Negative) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). |
| Binding Free Energy (ΔGbind) | Net Result (Negative for stable binding) | Overall stability of the protein-ligand complex. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govallsubjectjournal.com For a compound like this compound, which belongs to the quinoline class of heterocyclic compounds known for a wide range of pharmacological activities, QSAR studies can provide crucial insights for designing novel derivatives with enhanced efficacy. dovepress.comnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which can be quantified by molecular descriptors. scholarsresearchlibrary.com
Development of Predictive Models for Molecular Properties and Interactions
The development of predictive QSAR models is a systematic process that begins with the selection of a dataset of compounds with known biological activities. scholarsresearchlibrary.com In the context of this compound, this would involve synthesizing a series of analogues with variations at different positions of the quinoline core and evaluating their biological effects. The primary goal is to create a reliable model that can accurately predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
These predictive models are typically developed using various statistical methods, including linear techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), as well as non-linear methods such as k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.govallsubjectjournal.com The choice of method often depends on the complexity of the structure-activity relationship. For instance, if the relationship is non-linear, machine learning-based approaches may yield more robust and predictive models. nih.gov The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques, ensuring its reliability and generalizability. allsubjectjournal.comscholarsresearchlibrary.com
A hypothetical predictive model for the activity of quinoline derivatives might take the following form, as generated by a multiple linear regression analysis:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and β values are the coefficients for each molecular descriptor.
Molecular Descriptors and Statistical Correlation Analysis
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov They can be categorized into several classes:
1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural features. scholarsresearchlibrary.com
3D Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors of molecular shape, volume, and surface area (e.g., solvent-accessible surface area). nih.gov
Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), polarizability, and electronic properties (e.g., dipole moment). rsc.org
For this compound, relevant descriptors would likely include those capturing its electronic nature (due to the chlorine atoms and the quinoline nitrogen), steric properties (related to the methyl and methanol groups), and hydrogen bonding capacity (from the hydroxyl group).
Once a set of descriptors is calculated for the training set of molecules, statistical correlation analysis is performed to identify which descriptors are most relevant to the biological activity. scholarsresearchlibrary.com Techniques like stepwise regression or genetic algorithms can be employed to select the most significant subset of descriptors to be included in the final QSAR model. scholarsresearchlibrary.com The quality of the correlation is evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_R²). allsubjectjournal.comscholarsresearchlibrary.com
Below is a hypothetical table of molecular descriptors that could be considered for QSAR analysis of derivatives of this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Description |
| Constitutional | Molecular Weight | 258.11 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Balaban J index | 2.87 | A topological index based on the distance sum connectivity of the molecular graph. |
| Geometrical | Molecular Surface Area | 280.5 Ų | The total surface area of the molecule. |
| Electronic | Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Physicochemical | LogP (octanol-water) | 3.9 | A measure of the lipophilicity of the compound. |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. arabjchem.orguantwerpen.be For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility, interactions with its environment (such as a solvent), and potential binding modes with a biological target. nih.govresearchgate.net
The simulation process involves calculating the forces between atoms using a force field and then integrating Newton's equations of motion to predict the trajectory of each atom over a series of small time steps. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations.
The conformational space of this compound is influenced by the rotation around the C3-C(methanol) bond. MD simulations can explore the rotational energy barrier and identify the preferred dihedral angles.
MD simulations are also invaluable for understanding the influence of the solvent on the molecule's structure and behavior. arabjchem.org When simulating this compound in a solvent like water or methanol, the explicit interactions between the solute and solvent molecules, such as hydrogen bonds, are modeled. nih.govresearchgate.net The analysis of radial distribution functions (RDFs) from the simulation can reveal the solvation shell structure and the specific atoms involved in strong interactions with the solvent. arabjchem.org For instance, the hydroxyl group of the methanol substituent would be expected to form strong hydrogen bonds with water molecules.
A hypothetical table summarizing potential findings from an MD simulation of this compound in a water box is presented below.
| Simulation Parameter | Hypothetical Result | Interpretation |
| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å (for the quinoline core) | Indicates the stability of the core ring structure throughout the simulation. |
| Root Mean Square Fluctuation (RMSF) | High fluctuation for the methanol group atoms | Suggests high flexibility of the methanol substituent compared to the rigid quinoline core. |
| Radial Distribution Function (g(r)) for water around the hydroxyl H | Peak at 1.8 Å | Indicates a strong hydrogen bond interaction with a high probability of finding a water oxygen atom at this distance. |
| Solvent Accessible Surface Area (SASA) | 150 Ų (hydrophobic), 130 Ų (hydrophilic) | Quantifies the exposure of different parts of the molecule to the solvent. |
| Number of Hydrogen Bonds (solute-solvent) | Average of 3.2 | Shows the extent of hydrogen bonding between the molecule and the surrounding water. |
Derivatization and Structure Activity Relationship Sar Studies
Design Principles for Structural Modification of 2,6-Dichloro-8-methylquinoline-3-methanol Scaffold
The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing molecular interactions and pharmacokinetic properties. The quinoline (B57606) ring system serves as a rigid, planar core, while the substituents at the 2, 6, 3, and 8 positions offer sites for systematic modification.
Key design principles include:
Modulation of Lipophilicity: The presence of two chlorine atoms contributes significantly to the molecule's lipophilicity. Structure-activity relationship (SAR) results for related heterocyclic compounds have shown that halogen substituents can increase the lipophilicity of products. mdpi.com Modifications aimed at altering this property may involve replacing the chlorine atoms with other functional groups or introducing polar moieties elsewhere in the molecule.
Enhancement of Target Binding: The methanol (B129727) group at the C-3 position is a critical hydrogen bond donor and acceptor. researchgate.net Design strategies often focus on replacing or modifying this group to probe interactions within a biological target's binding site. The aromatic quinoline core itself is crucial for forming π-π stacking and C–H...π interactions. researchgate.netacs.org
Exploitation of Electronic Effects: The electron-withdrawing nature of the chloro groups and the electron-donating nature of the methyl group can be systematically varied. Introducing additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at available positions can fine-tune the electronic properties of the quinoline ring, which can impact binding affinity and reactivity. acs.org For instance, in studies on related 2-styryl-8-hydroxy quinolines, the introduction of EDGs like -OCH3 and -SCH3 on an adjacent styryl ring led to a reduction in cytotoxic activity. acs.org
The following table outlines common structural modification strategies and their intended effects based on principles observed in quinoline chemistry.
| Modification Site | Strategy | Design Rationale |
| C-2 and C-6 Positions | Replace chloro groups with other halogens (F, Br), amines, or ethers. | To modulate lipophilicity, electronic properties, and hydrogen bonding capacity. mdpi.com |
| C-3 Position | Convert the methanol to an ether, ester, or amine; or oxidize it to an aldehyde. | To alter hydrogen bonding potential and create new points for derivatization. nih.gov |
| C-8 Position | Replace the methyl group with larger alkyl groups or functionalized chains. | To probe steric limitations in a binding pocket and introduce new interaction sites. |
| Quinoline Core | Introduce substituents at unoccupied positions (e.g., C-4, C-5, C-7). | To further optimize steric and electronic properties and improve metabolic stability. mdpi.com |
Synthetic Methodologies for Novel Analogues and Derivatives
The synthesis of the parent scaffold and its derivatives relies on versatile and well-established reactions in heterocyclic chemistry. The primary precursor, 2-chloro-3-formyl-8-methyl quinoline, is efficiently synthesized using the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) with an appropriate acetanilide as the starting material. chemijournal.comchemijournal.com The target compound, this compound, is then readily prepared by the reduction of the corresponding 3-carbaldehyde precursor.
Key synthetic strategies for generating novel analogues include:
Derivatization via the 3-Carbaldehyde Intermediate: The aldehyde group of the precursor is a key functional handle. It can undergo condensation reactions with substituted anilines or phenylhydrazine to form Schiff bases, which can be further modified. nih.govchemijournal.com
Nucleophilic Substitution at Chloro-Positions: The chlorine atom at the C-2 position is particularly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functionalities. For example, reactions with secondary amines like morpholine or thiomorpholine can yield 2-aminoquinoline derivatives. nih.gov Similar principles apply to the C-6 chloro position, though it is generally less reactive than the C-2 position. Analogous studies on other chloroquinolines have demonstrated successful substitutions using reagents like thiourea and hydrazine hydrate. mdpi.com
Carbon-Carbon Coupling Reactions: The C-2 chloro position can be utilized in metal-catalyzed cross-coupling reactions. The Sonogashira coupling reaction, for instance, has been used to introduce various alkyne derivatives at this position on related 2-chloroquinoline scaffolds. nih.gov
The table below summarizes key synthetic transformations for creating derivatives.
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Reduction | Sodium borohydride (NaBH₄) | Reduces the 3-carbaldehyde to a 3-methanol group. researchgate.net |
| Schiff Base Formation | Substituted anilines, glacial acetic acid, reflux | Converts the 3-carbaldehyde into a C=N imine bond. chemijournal.com |
| Nucleophilic Substitution | Morpholine, DMAP | Replaces the C-2 chloro group with a morpholino group. nih.gov |
| Sonogashira Coupling | Alkyne, [PdCl₂(PPh₃)₂], CuI, Et₃N | Replaces the C-2 chloro group with an alkynyl substituent. nih.gov |
| Thiation | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | Can potentially convert carbonyls (if present in an analogue) or chloro groups to thio-analogues. mdpi.com |
Elucidation of Key Structural Features for Specific Molecular Interactions (Mechanistic)
The structural arrangement of this compound and its analogues dictates their ability to engage in specific non-covalent interactions, which are fundamental to their chemical behavior and potential biological activity. Crystallographic studies on the closely related compound (2-Chloro-8-methylquinolin-3-yl)methanol (B1595823) provide direct insight into these key features. researchgate.net
Hydrogen Bonding: The primary alcohol at the C-3 position is a pivotal functional group, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). In the solid state, molecules of (2-Chloro-8-methylquinolin-3-yl)methanol interact through O—H...O hydrogen bonds, forming distinct chains. researchgate.net This feature is critical for interactions with polar residues in a protein active site.
Aromatic π–π Stacking: The planar quinoline ring system facilitates intermolecular π–π stacking interactions. These interactions are a significant force in both crystal packing and the binding of small molecules to biological macromolecules like proteins and nucleic acids. The observed centroid-to-centroid distance in a related crystal structure is approximately 3.66 Å, a typical distance for such interactions. researchgate.net Studies on other substituted quinolines also confirm the prevalence of π–π stacking in their supramolecular structures. acs.org
C–H...π Interactions: The crystal structure is further stabilized by weaker C–H...π interactions, where C-H bonds from one molecule interact with the electron-rich π-system of an adjacent quinoline ring. researchgate.net
The following table summarizes the key structural features and the molecular interactions they enable.
| Structural Feature | Type of Interaction | Significance |
| C3-Methanol Group | Hydrogen Bonding (Donor & Acceptor) | Directional interactions with polar groups; crucial for molecular recognition. researchgate.net |
| Quinoline Ring System | π–π Stacking | Non-covalent stacking with other aromatic systems; key for binding affinity. researchgate.netacs.org |
| Aromatic C-H Bonds | C–H...π Interactions | Contribution to crystal packing and overall binding energy. researchgate.net |
| Substituents (Cl, CH₃) | Steric and Electronic Influence | Dictate molecular shape, conformation, and the electronic nature of the π-system. acs.org |
Impact of Substituent Effects on Electronic and Steric Properties
The nature and position of substituents on the quinoline scaffold profoundly influence its electronic distribution and steric profile, which in turn govern its reactivity and interaction with other molecules. The interplay between these effects is critical for rational drug design.
Electronic Effects: The electronic influence of a substituent is typically described by a combination of inductive and resonance effects.
Chloro Groups (at C-2 and C-6): As highly electronegative atoms, chlorine atoms exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond. They also have a weak electron-donating resonance effect (+R) due to their lone pairs, but the inductive effect is dominant. This makes the quinoline ring more electron-deficient, which can influence its pKa and susceptibility to nucleophilic attack.
Methyl Group (at C-8): The methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic system.
Methanol Group (at C-3): The -CH2OH group is generally considered to be weakly electron-withdrawing via induction due to the electronegative oxygen atom.
Steric Effects: Steric effects relate to the size and shape of the substituents and how they influence molecular conformation and intermolecular interactions.
The substituents at positions 2, 3, and 8 create a distinct three-dimensional topography. The C-8 methyl group, being ortho to the nitrogen atom, can influence the orientation of the lone pair and affect interactions at the nitrogen.
The steric bulk of a substituent can be a more dominant factor than its electronic properties in determining the stability of conformers or the feasibility of a chemical reaction. bris.ac.uknih.gov For example, replacing a chlorine atom with a bulkier group could sterically hinder the molecule from fitting into a tight binding pocket. Computational models and parameters such as cone angles can be used to quantify the steric size of substituents. bris.ac.uk
The table below provides a summary of the properties of the substituents on the this compound core.
| Substituent | Position | Electronic Effect (Net) | Steric Effect |
| Chloro | C-2, C-6 | Electron-Withdrawing (-I > +R) | Moderate bulk |
| Methyl | C-8 | Electron-Donating (+I, Hyperconjugation) | Moderate bulk |
| Methanol | C-3 | Weakly Electron-Withdrawing (-I) | Flexible, moderate bulk |
Potential Applications in Advanced Materials Science and Chemo Sensing
Coordination Chemistry and Metal Complex Formation
The field of coordination chemistry investigates the formation and properties of complexes, which consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. pressbooks.pub Quinoline (B57606) and its derivatives are well-established ligands due to the presence of a nitrogen atom in the heterocyclic ring, which can donate a lone pair of electrons to a metal center. nih.govckthakurcollege.net
The structure of 2,6-Dichloro-8-methylquinoline-3-methanol contains two potential donor atoms: the nitrogen of the quinoline ring and the oxygen of the methanol (B129727) group at the 3-position. This arrangement allows the molecule to act as a potential bidentate ligand, capable of forming a stable chelate ring with a metal ion. ckthakurcollege.net The formation of such complexes is a cornerstone of creating new materials with specific catalytic, magnetic, or optical properties.
Research on analogous quinoline structures supports this potential. For instance, 8-hydroxyquinoline (B1678124) is a potent bidentate chelating agent, using its nitrogen and hydroxyl oxygen atoms to bind strongly with a variety of metal ions, including Cu(II), Co(II), and Ni(II), often forming complexes with a 1:2 metal-to-ligand stoichiometry. researchgate.netscirp.org Similarly, Schiff bases derived from the condensation of 2-chloroquinoline-3-carbaldehydes with various amines are excellent multidentate ligands that form stable and diverse metal complexes. ckthakurcollege.netresearchgate.netasianpubs.org Given that this compound can be synthesized from its corresponding aldehyde, 2,6-dichloro-8-methylquinoline-3-carbaldehyde, the principles of its coordination are likely to be similar. The steric and electronic effects of the substituents—the electron-withdrawing chloro groups and the electron-donating methyl group—would further influence the stability and geometry of the resulting metal complexes.
The coordination of quinoline-based ligands to metal ions can result in various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. ckthakurcollege.netscirp.org This structural diversity is critical for tuning the physicochemical properties of the resulting materials for specific applications.
| Ligand Type | Common Coordinating Atoms | Example Metal Ions | Resulting Complex Geometry |
| 8-Hydroxyquinoline | N (quinoline), O (hydroxyl) | Cu(II), Co(II), Ni(II) | Square Planar, Octahedral scirp.org |
| Quinoline Schiff Bases | N (quinoline), N (imine) | Zn(II), Cu(II), Co(II), Ni(II), Cd(II) | Tetrahedral, Square Planar, Octahedral ckthakurcollege.netresearchgate.net |
| 8-Aminoquinoline | N (quinoline), N (amino) | Zn(II) | Not specified nih.gov |
| Tri(8-quinolinyl)stibane | N (quinoline), Sb (stibane) | Pt(II) | Not specified acs.org |
Evaluation as a Fluorescent Probe or Optical Material
Quinoline derivatives are a prominent class of fluorophores, which are molecules that can re-emit light upon light excitation. nih.govresearchgate.net This property makes them highly attractive for developing fluorescent probes for bio-imaging and materials for optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov The fluorescence of these compounds is often sensitive to their local environment, including solvent polarity (solvatochromism) and pH. nih.govrsc.org
Many quinoline-based compounds exhibit weak intrinsic fluorescence but experience a significant enhancement upon forming a complex with a metal ion. nanobioletters.comyyu.edu.tr This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a key principle in the design of fluorescent sensors. nih.govnih.gov The binding to a metal ion can increase the structural rigidity of the ligand and block non-radiative decay pathways, such as photoinduced electron transfer (PET), leading to a "turn-on" fluorescent response. nih.gov For example, 8-hydroxyquinoline, which is weakly fluorescent, becomes brightly fluorescent after binding to metal ions, which prevents an excited-state intramolecular proton transfer (ESIPT) process that normally quenches the fluorescence. yyu.edu.trepstem.net
The specific photophysical properties of a quinoline derivative are heavily influenced by its substituents. researchgate.netasianpubs.org In this compound, the electron-withdrawing chlorine atoms and the electron-donating methyl group, along with the methanol group, would collectively determine its absorption and emission spectra. Studies on other substituted quinolines show that such modifications can shift emission wavelengths significantly. nih.gov For instance, some dimethylamino quinoline derivatives exhibit large bathochromic (red) shifts in their emission spectra in the presence of acid, indicating sensitivity to pH. nih.gov The utility of this compound as an optical material would depend on a detailed characterization of these properties, including its quantum yield, lifetime, and photostability.
| Quinoline Derivative Class | Excitation (λex) / Emission (λem) Wavelengths | Key Feature |
| Dimethylamino quinolines (DMAQs) | λex: 405 nm; λem: 480-586 nm | Highly solvatochromic and pH-sensitive. nih.gov |
| Coumarin-quinoline chemosensor | λem: 515 nm (upon Zn²⁺ binding) | Turn-on fluorescence. nanobioletters.com |
| Quinoline-based ligands (QL1, QL2) | λem: 492 nm, 508 nm | Emission wavelength influenced by substituents. asianpubs.org |
| Benzo[h]quinoline | λem: 367 nm (neutral), 416 nm (protonated) | 50 nm bathochromic shift upon protonation. rsc.org |
Chemo-sensing Capabilities and Detection Mechanisms
A chemosensor is a molecule designed to bind selectively to a specific analyte (like a metal ion) and produce a measurable signal, such as a change in color or fluorescence. yyu.edu.tr The development of selective fluorescent chemosensors is crucial for applications in environmental monitoring and biological imaging. nanobioletters.comyyu.edu.tr Quinoline derivatives are excellent platforms for creating such sensors due to their inherent fluorescence and strong metal-binding capabilities. researchgate.netnanobioletters.com
The chemo-sensing potential of this compound would arise from its ability to act as a selective ionophore (a binding unit for ions) coupled with a fluorophore (the quinoline ring system). yyu.edu.trepstem.net The coordination of a target metal ion by the quinoline nitrogen and the methanol oxygen would alter the electronic structure of the molecule, leading to a change in its fluorescence properties. This can manifest as a "turn-on" or "turn-off" response, where the fluorescence intensity increases or decreases dramatically upon binding the analyte. nih.govasianpubs.org
| Sensor Based On | Analyte Detected | Detection Mechanism | Limit of Detection (LOD) |
| Quinoline-coumarin derivative | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | < 25 nM nanobioletters.com |
| Quinoline-based sensor 10 | Zn²⁺ | Complexation and fluorescence increase | 3.5 x 10⁻⁸ mol L⁻¹ nanobioletters.com |
| Quinoline ligands QL1, QL2 | Cu²⁺ | Fluorescence "turn-off" | Nanomolar scale asianpubs.org |
| Rhodamine-quinoline probe | Ni²⁺, ClO⁻ | Colorimetric and CHEF | 0.3 µmol mL⁻¹ (Ni²⁺) nih.gov |
Analytical Methodologies for Research and Quality Control of 2,6 Dichloro 8 Methylquinoline 3 Methanol
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic methods are the cornerstone for assessing the purity and performing quantitative analysis of organic compounds like 2,6-Dichloro-8-methylquinoline-3-methanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally sensitive compounds. For quinoline (B57606) derivatives, reversed-phase HPLC is commonly used, employing a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is frequently used for quantification, as the quinoline ring system is chromophoric.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given the boiling point of quinoline is approximately 240°C, GC is a viable method for analyzing its derivatives. madison-proceedings.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase within a capillary column. madison-proceedings.com Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and identification. acs.org GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation. madison-proceedings.comnih.gov The characteristic ion peaks for quinoline, for instance, are m/z 129, 102, 123, and 51. madison-proceedings.com
For the synthesis of related compounds like 2-chloro-3-formyl-8-methyl quinoline, Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of the reaction and determine the appropriate solvent system for column chromatography purification. chemijournal.comchemijournal.com
While specific validated methods for this compound are not widely published, the following table outlines typical GC-MS conditions developed for the analysis of the parent compound, quinoline, which would serve as a starting point for method development.
Table 1: Example GC-MS Parameters for Quinoline Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) | madison-proceedings.com |
| Column | Capillary Column (e.g., HP-5MS) | acs.org |
| Inlet Temperature | 250°C | madison-proceedings.com |
| Carrier Gas | Helium | madison-proceedings.com |
| Oven Temperature Program | Initial temp. held, then ramped to a final temperature. Specifics would be optimized. | madison-proceedings.com |
| Detector | Mass Spectrometer (MS) | madison-proceedings.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.org |
| Detection Limit | 0.1 mg/kg (for quinoline in textiles) | madison-proceedings.com |
Electroanalytical Methods for Electrochemical Behavior Characterization
Electroanalytical techniques are employed to investigate the redox properties of molecules and can provide insights into the electrochemical behavior of this compound. These methods measure the current or potential response of an electrochemical cell containing the analyte. For quinoline derivatives, techniques like cyclic voltammetry (CV), potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are often used, particularly in fields like corrosion science and electro-organic synthesis. researchgate.netrsc.org
Cyclic Voltammetry (CV) can be used to determine the reduction and oxidation potentials of the compound, providing information about its electronic structure and reactivity. nih.gov Studies on related quinoline derivatives have shown a strong correlation between the chemical structure (e.g., presence of electron-donating or withdrawing groups) and the observed redox potentials. nih.govnih.gov
Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly used to study the interaction of quinoline compounds with metal surfaces. researchgate.net These studies measure parameters like corrosion potential, corrosion current, and charge transfer resistance to evaluate the molecule's performance, for example, as a corrosion inhibitor. researchgate.net The data reveals how the inhibitor adsorbs onto the surface and influences the kinetics of electrochemical reactions. researchgate.net Although not a direct quality control method for the compound itself, it characterizes its functional electrochemical properties.
The following table summarizes key parameters obtained from electrochemical studies on a representative quinoline derivative used as a corrosion inhibitor.
Table 2: Example Parameters from Electrochemical Analysis of a Quinoline Derivative
| Technique | Parameter Measured | Information Gained | Reference |
|---|---|---|---|
| Potentiodynamic Polarization | Corrosion Potential (Ecorr), Corrosion Current Density (icorr) | Characterizes the compound as an anodic, cathodic, or mixed-type inhibitor. | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Indicates the resistance to charge transfer across the metal/solution interface; higher values suggest better inhibition. | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (Cdl) | Changes in capacitance indicate the adsorption of inhibitor molecules on the surface. | researchgate.net |
Spectrophotometric Assays for Concentration Determination
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a simple, rapid, and cost-effective method for determining the concentration of chromophoric compounds like this compound in solution. researchgate.net The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The quinoline ring system exhibits characteristic absorption bands in the UV region. These absorptions are typically due to π-π* and n-π* electronic transitions within the aromatic structure. researchgate.net The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent and the specific substituents on the quinoline ring. For instance, analysis of various quinoline derivatives shows distinct absorption spectra that can be used for their quantification. nih.gov
To determine the concentration of an unknown sample of this compound, a calibration curve would first be generated by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of the unknown sample can then be interpolated from this curve. Fluorometric analysis, which measures the fluorescence of a compound, can also be used and often provides higher sensitivity and selectivity. rsc.org
The following table provides examples of UV absorption maxima for different quinoline derivatives, illustrating the range in which this compound would be expected to absorb.
Table 3: Example UV-Vis Absorption Data for Representative Quinoline Derivatives
| Compound | Solvent/Medium | λmax (nm) | Reference |
|---|---|---|---|
| Chloroquine | Blood/Plasma | 342 | researchgate.net |
| Chloroquine Diphosphate | Aqueous | 343 | researchgate.net |
| 8-Hydroxyquinoline (B1678124) (8-HQ) | Methanol (B129727) | ~240, ~310 | researchgate.net |
| Quinoline Derivative (Sensor 1) | Aqueous Buffer (pH 7.4) | 314 (Excitation Wavelength) | rsc.org |
Conclusion of Academic Research on 2,6 Dichloro 8 Methylquinoline 3 Methanol
Summary of Key Academic Contributions and Scientific Significance
The chemical compound 2,6-dichloro-8-methylquinoline-3-methanol represents a specific structure within the broader, extensively studied class of quinoline (B57606) derivatives. Academic contributions related directly to this precise molecule are limited in publicly accessible literature; however, significant research on closely related analogues provides a strong framework for understanding its scientific importance. The primary academic contributions lie in the synthesis, structural elucidation, and exploration of the biological potential of the substituted quinoline scaffold.
Research has established efficient synthetic routes for similar compounds, which are foundational for the synthesis of this compound. For instance, the synthesis of related (2-chloro-8-methylquinolin-3-yl)methanol (B1595823) and (2-chloro-6-methylquinolin-3-yl)methanol (B187100) has been achieved through the reduction of the corresponding 3-carbaldehyde precursor using sodium borohydride. nih.govnih.gov The precursor, 2-chloro-3-formyl-8-methyl quinoline, can be synthesized efficiently via the Vilsmeier-Haack reaction from the respective acetanilide. chemijournal.com This methodology is significant for its high yields and use of readily available materials. chemijournal.com The structural integrity of these quinoline-3-methanol derivatives has been confirmed through techniques like X-ray crystallography, which revealed nearly planar molecular structures consolidated by hydrogen bonds and π–π stacking interactions. nih.govnih.gov
The scientific significance of the this compound scaffold stems from the diverse and potent biological activities exhibited by quinoline derivatives. The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov Research into various substituted quinolines has demonstrated a wide spectrum of pharmacological activities, including:
Anticancer Activity : Numerous quinoline derivatives have been synthesized and evaluated as potential antitumor agents. nih.govnih.gov For example, novel 6-chloro-quinazolin derivatives have shown the ability to induce apoptosis in human cancer cell lines. nih.gov The interest in quinolines for cancer therapy is growing, with several compounds being investigated for their efficacy. nih.govnih.gov
Antimalarial Activity : Historically, quinolines are cornerstones of antimalarial drug discovery. nih.govmdpi.com Ongoing research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com
Anti-inflammatory and CNS Activity : Derivatives of the quinoline scaffold have been investigated for anti-inflammatory properties, specifically the inhibition of cytokines like TNF-α and IL-6. nih.gov Furthermore, certain 2-chloro-8-methylquinoline (B1592087) amine derivatives have shown potential as antidepressant agents in preclinical studies. dntb.gov.ua
Antimicrobial Properties : Researchers have synthesized quinoline-based compounds, such as acetohydrazide derivatives, that exhibit promising antibacterial and antifungal activities. researchgate.net
The specific combination of dichloro and methyl substitutions on the quinoline-3-methanol backbone is of scientific interest as these functional groups can significantly modulate the compound's physicochemical properties and biological activity. Halogen atoms like chlorine can enhance membrane permeability and metabolic stability, while methyl groups can influence binding affinity to biological targets.
| Research Area | Key Findings for Related Quinoline Scaffolds | Citation |
| Synthesis | Efficient synthesis via Vilsmeier-Haack reaction and subsequent reduction. | nih.govnih.govchemijournal.com |
| Structural Analysis | Planar molecular structure confirmed by X-ray crystallography. | nih.govnih.gov |
| Anticancer | Derivatives induce apoptosis in cancer cell lines. | nih.govnih.gov |
| Antimalarial | Active against Plasmodium falciparum, including resistant strains. | nih.govmdpi.com |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines like TNF-α and IL-6. | nih.gov |
| Antidepressant | Significant reduction of immobility time in forced swim tests. | dntb.gov.ua |
| Antimicrobial | Good antibacterial and antifungal potency. | researchgate.net |
Outlook on the Future Trajectory of Research Involving this Chemical Scaffold
The future research trajectory for the this compound scaffold and its derivatives appears promising and is likely to advance in several key directions, driven by the continual need for novel therapeutic agents. researchgate.netnih.gov
A primary focus will be the continued exploration of this scaffold in drug discovery. nih.gov Given the demonstrated anticancer, antimalarial, and anti-inflammatory potential of related quinolines, future studies will likely involve the synthesis of a library of derivatives of this compound. nih.govmdpi.comnih.gov By modifying the functional groups, researchers will aim to establish a clear structure-activity relationship (SAR) to optimize potency and selectivity for specific biological targets, such as protein kinases or parasitic enzymes. nih.gov The goal is to develop lead compounds that can be advanced into further preclinical and clinical development. researchgate.net
Another significant trend is the adoption of green and sustainable chemistry principles for the synthesis of quinoline derivatives. researchgate.netnih.gov Researchers are increasingly focusing on methods that utilize eco-friendly catalysts, solvent-free conditions, and energy-efficient techniques like microwave or ultrasound irradiation. researchgate.netnih.gov The development of one-pot, multicomponent reactions (MCRs) is also a key area, as these methods offer high atom economy and allow for the rapid generation of molecular diversity. rsc.org Applying these sustainable approaches to the synthesis of this compound and its analogues will be crucial for environmentally responsible drug development.
Furthermore, computational and in silico methods will play an increasingly important role. Molecular docking studies, as seen with related quinoline compounds, can predict binding interactions with biological targets, helping to rationalize observed activities and guide the design of new, more potent molecules. dntb.gov.ua ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies will be essential in the early stages to identify candidates with favorable drug-like properties and minimize late-stage failures. researchgate.net
In essence, the future of research on the this compound scaffold lies at the intersection of medicinal chemistry, sustainable synthesis, and computational drug design. The focus will be on harnessing its potential to create novel therapeutics while adhering to principles of green chemistry.
Q & A
Q. What are the key considerations for synthesizing 2,6-Dichloro-8-methylquinoline-3-methanol with high purity?
Methodological Answer:
- Synthetic Route Design : Start with precursor optimization. For example, chlorination of 8-methylquinoline derivatives under controlled conditions (e.g., using POCl₃ or SOCl₂) ensures regioselectivity at the 2- and 6-positions .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate byproducts. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
- Validation : Confirm structure via H/C NMR, comparing chemical shifts to analogous quinoline derivatives (e.g., δ 119–126 ppm for aromatic protons in dichloro-substituted quinolines) .
Q. How do I resolve ambiguities in NMR spectral assignments for this compound?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons. For example, coupling patterns in H NMR (e.g., doublets for Cl-substituted aromatic protons) and cross-peaks in HMBC can confirm the methanol group’s position at C3 .
- Reference Data : Compare with published shifts for 8-methylquinoline derivatives, such as δ ~120–122 ppm for C19 and C20 in structurally similar compounds .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be reconciled?
Methodological Answer:
- Experimental Variability : Assess differences in assay conditions (e.g., cell lines, solvent concentrations). For instance, dimethyl sulfoxide (DMSO) concentrations >0.1% may alter membrane permeability, leading to false negatives .
- Data Reprodubility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectral data and assay protocols via repositories like Zenodo or Figshare .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 enzymes). Parameterize the compound’s partial charges via Gaussian09 using the B3LYP/6-31G* basis set .
- Validation : Cross-check docking results with experimental IC₅₀ values from enzyme inhibition assays. For example, discrepancies >10-fold suggest force field inaccuracies or protonation state mismatches .
Q. How can I analyze the stability of the methanol group under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor via LC-MS. Look for peaks corresponding to oxidation (m/z +16) or demethylation (m/z −14).
- Kinetic Modeling : Use first-order decay models to estimate half-life. Compare with structurally similar compounds (e.g., 2-chloro-3-quinolinylmethanol derivatives show t₁/₂ ~12–24 hours) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Critical Analysis : Compare reaction scales, solvent purity, and catalyst batches. For example, trace moisture in solvents can reduce chlorination efficiency by 20–30% .
- Protocol Harmonization : Adopt standardized reporting guidelines (e.g., ACS Organic Chemistry Guidelines) to document exact conditions (e.g., “reflux” vs. precise temperature control) .
Q. What steps ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Positive Controls : Include a reference inhibitor (e.g., chloroquine for antimalarial assays) to validate assay sensitivity.
- Blind Analysis : Use double-blinded protocols for IC₅₀ determinations to minimize observer bias .
Structural and Functional Analysis
Q. What crystallographic challenges arise when determining this compound’s structure?
Methodological Answer:
- Crystal Growth : Optimize solvent systems (e.g., slow evaporation of dichloromethane/methanol mixtures) to obtain diffraction-quality crystals.
- Disorder Modeling : Address positional disorder in the methyl or chloro groups using SHELXL refinement with occupancy factors <0.5 .
Q. How do electronic effects of the chloro and methyl substituents influence reactivity?
Methodological Answer:
- Hammett Analysis : Calculate σ values for substituents (Cl: σₚ ≈ +0.23; CH₃: σₚ ≈ −0.17) to predict electrophilic substitution sites.
- DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces, revealing electron-deficient regions (e.g., C4 in 8-methylquinoline derivatives) prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
